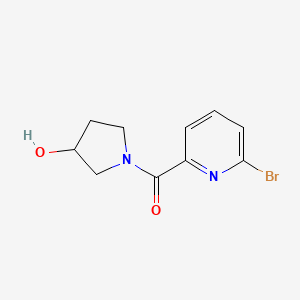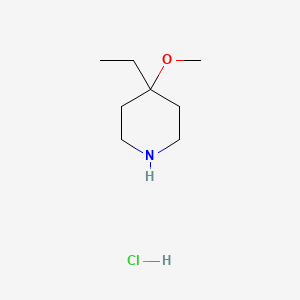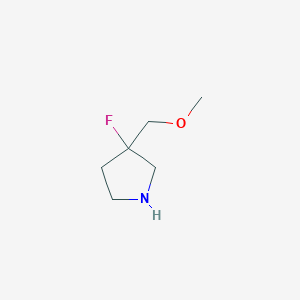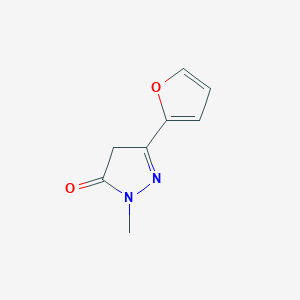
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-
Vue d'ensemble
Description
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-, also known as BHPH, is a synthetic compound that is used in various scientific research applications. It is a colorless solid that is soluble in water and organic solvents, and has a molecular weight of 393.44 g/mol. BHPH is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Sortase A Transpeptidase Inhibition
This compound has been identified as a new class of inhibitors for Sortase A transpeptidase, an enzyme crucial for the virulence of Gram-positive pathogens . By inhibiting this enzyme, the compound can potentially prevent the bacteria from attaching to host tissues, thereby reducing their ability to cause disease.
Antibiofilm Activity
Phenylhydrazinylidene derivatives, including 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide, have shown significant activity against biofilm formation by Staphylococcus aureus . Biofilms are complex communities of bacteria that are resistant to antibiotics and are a major cause of chronic infections.
Antivirulence Agent
The compound’s ability to disrupt biofilm formation also indicates its potential as an antivirulence agent. This means it could be used to disarm harmful bacteria rather than killing them, which is a strategy to slow down the development of antibiotic resistance .
Mechanism of Action Study
Preliminary studies on the mechanism of action have been conducted, particularly evaluating the inhibition of Sortase A transpeptidase activity. Understanding the mechanism is vital for the development of more effective inhibitors .
Non-Toxicity in In Vivo Models
An important aspect of any potential therapeutic agent is its toxicity profile. 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide has been tested in an in vivo model (the wax moth larva model, Galleria mellonella) and was found to be non-toxic at concentrations up to 1 mg/ml .
Chemical Modification and Derivative Synthesis
The structure of this compound allows for chemical modifications to enhance its activity or reduce toxicity. Different analogues can be synthesized by altering functional groups or introducing substituents, which can lead to the discovery of more potent derivatives .
Mécanisme D'action
Target of Action
The primary target of 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide is Sortase A , a transpeptidase enzyme . This enzyme plays a crucial role in the virulence of Gram-positive bacteria, making it an attractive target for the development of new antimicrobial agents .
Mode of Action
2-Hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide acts as an inhibitor of Sortase A . It interacts with the enzyme, preventing it from performing its function in the bacterial cell wall synthesis process . This disruption in the normal functioning of the bacteria can lead to its inability to form biofilms, which are essential for bacterial survival and virulence .
Biochemical Pathways
By inhibiting Sortase A, 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide affects the biochemical pathways involved in the formation of biofilms . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix. They play a significant role in bacterial infections, particularly those associated with implanted medical devices .
Result of Action
The inhibition of Sortase A by 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide results in a significant reduction in biofilm formation . This can lead to a decrease in bacterial virulence, making the bacteria more susceptible to the immune system and other antimicrobial treatments .
Propriétés
IUPAC Name |
2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRAHLCXWWBGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)


![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)




![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)